2-(4-fluoro-3-methylphenoxy)acetic acid
Description
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Properties
CAS No. |
4456-56-8 |
|---|---|
Molecular Formula |
C9H9FO3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Research Context and Overview of Fluoro Methylphenoxyacetic Acids
Historical Perspectives in Chemical Research
The journey of fluoro-methylphenoxyacetic acids is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, a fact that has been increasingly exploited by chemists over the last century. ccspublishing.org.cn This has been particularly impactful in the development of agrochemicals and pharmaceuticals. nih.gov The initial exploration of simple fluorinated aromatic compounds paved the way for the synthesis of more complex structures like 2-(4-fluoro-3-methylphenoxy)acetic acid. The development of phenoxyacetic acids as herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), marked a significant milestone in agricultural science and spurred further research into how substitutions on the phenoxy ring influence biological activity. mdpi.comaaem.pl
Role as a Synthetic Intermediate in Advanced Organic Synthesis
This compound and its close relatives serve as valuable synthetic intermediates, or starting materials, for the creation of more complex molecules with desired properties. The phenoxyacetic acid moiety provides a versatile scaffold that can be readily modified. For instance, the carboxylic acid group can be converted into a variety of other functional groups, such as amides and esters, allowing for the construction of diverse chemical libraries.
A common application is in the synthesis of novel agrochemicals. For example, the related compound o-methylphenoxyacetic acid is used as a raw material to produce the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) through a chlorination reaction. google.com Similarly, phenoxyacetic acid derivatives are employed in the synthesis of compounds with potential pharmaceutical applications. Research has shown their use in creating novel agents with antitubercular or anti-inflammatory properties by coupling the phenoxyacetic acid scaffold with other chemical fragments. nih.govmdpi.com The synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents is a recent example of how this scaffold is utilized in the development of new therapeutic candidates. mdpi.com
General Significance of Phenoxyacetic Acid Scaffolds in Chemical Biology
The phenoxyacetic acid scaffold is a privileged structure in chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. jetir.org This significance stems from its ability to interact with various biological targets, including enzymes and receptors.
In the realm of agriculture, phenoxyacetic acids are well-established as auxinic herbicides, which disrupt plant growth. mdpi.com Beyond this, the scaffold is a key component in the discovery of new pharmaceuticals. For example, derivatives of phenoxyacetic acid have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov Furthermore, the phenoxyacetic acid moiety is present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and has been explored for the development of selective COX-2 inhibitors. mdpi.com Its derivatives have also been investigated for a wide range of other potential therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. researchgate.net
Current Research Landscape of Fluorinated Phenoxyacetic Acid Derivatives
The introduction of fluorine into the phenoxyacetic acid scaffold is a key area of current research, driven by the potential to enhance biological activity and metabolic stability. ccspublishing.org.cn The field of fluorinated agrochemicals is rapidly advancing, with a focus on developing new compounds with improved efficacy and better environmental profiles. numberanalytics.comresearchgate.net Researchers are exploring how the position and number of fluorine atoms on the aromatic ring influence the herbicidal or pesticidal properties of these molecules. ccspublishing.org.cn
In medicinal chemistry, the focus is on synthesizing novel fluorinated phenoxyacetic acid derivatives as potential drug candidates. Recent studies have described the synthesis and biological evaluation of various derivatives with potential applications as anti-inflammatory agents, antitubercular agents, and for other therapeutic uses. nih.govmdpi.com The strategic placement of fluorine atoms can lead to compounds with improved binding to their biological targets and enhanced pharmacokinetic properties.
Chemical and Research Data
The following tables provide key data for this compound and summarize relevant research findings.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| CAS Number | 4456-56-8 |
Table 2: Detailed Research Findings on Phenoxyacetic Acid Derivatives
| Research Area | Key Findings |
| Herbicidal Activity | Chlorinated phenoxyacetic acids are widely used as herbicides. Their biological activity is influenced by the number and position of chloro and methyl substituents on the aromatic ring. mdpi.com |
| FFA1 Receptor Agonism | Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov |
| Anti-inflammatory Agents | The phenoxyacetic acid scaffold is used in the design of selective COX-2 inhibitors for potential anti-inflammatory applications. mdpi.com |
| Antitubercular Agents | Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and shown to have activity against M. tuberculosis. mdpi.com |
| Synthetic Methodology | Efficient, multicomponent reaction protocols have been developed for the synthesis of complex furo[3,2-h]quinolinacetic acids from phenoxyacetic acid-related starting materials. mdpi.com |
Synthetic Strategies and Chemical Derivatization
Established Synthetic Pathways for 2-(4-Fluoro-3-methylphenoxy)acetic Acid
The primary methods for synthesizing this compound revolve around the formation of an ether linkage between a substituted phenol (B47542) and an acetic acid moiety. These methods are well-established in the synthesis of phenoxyacetic acids in general.
Fluorination Methodologies
While direct fluorination of a pre-existing phenoxyacetic acid is a possible route, a more common and controlled approach involves the use of fluorinated starting materials. The introduction of fluorine at a specific position on the aromatic ring can be challenging and is often accomplished early in the synthetic sequence. For instance, the synthesis of related fluorinated aromatic compounds can be achieved through various methods, including the use of N-Fluorobisbenzenesulfonamide with a palladium catalyst to fluorinate 2-pyridyloxy arene compounds. chegg.com However, for the specific synthesis of this compound, the use of a commercially available or readily synthesized fluorinated phenol is the more direct and widely adopted strategy.
Refluxing Reactions with Fluoro-Phenol Starting Materials
The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu This reaction involves the nucleophilic substitution of a haloacetate, typically chloroacetic acid or bromoacetic acid, by a phenoxide ion. masterorganicchemistry.com
The general procedure commences with the deprotonation of the starting phenol, 4-fluoro-3-methylphenol (B1301873), using a suitable base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form the corresponding phenoxide salt. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the haloacetic acid in a classic SN2 reaction. The reaction is typically carried out under reflux conditions in a suitable solvent, such as water, ethanol, or acetone, to drive the reaction to completion. miracosta.edu The subsequent acidification of the reaction mixture precipitates the desired this compound, which can then be purified by recrystallization.
A representative reaction scheme is as follows:
Figure 1: General scheme for the Williamson ether synthesis of this compound.
This method is advantageous due to its relatively simple procedure, high yields, and the ready availability of the starting materials. The reaction conditions can be adjusted based on the specific reactivity of the substrates.
Synthesis of Advanced Derivatives for Biological Evaluation
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. These modifications are aimed at exploring the structure-activity relationships and enhancing the biological properties of the parent compound.
Heterocyclic Analogues Derived from Phenoxyacetic Acid Scaffolds
The incorporation of heterocyclic rings is a common strategy in drug discovery to introduce novel biological activities. Triazolopyridazine derivatives of phenoxyacetic acids are one such class of compounds that have garnered interest. The synthesis of these analogues typically begins with the conversion of this compound to its corresponding acid hydrazide. This is achieved by reacting the carboxylic acid with hydrazine (B178648) hydrate.
The resulting phenoxyacetic acid hydrazide can then be cyclized with various reagents to form different heterocyclic systems. For instance, reaction with isothiocyanates can lead to the formation of thiosemicarbazides, which upon cyclization in the presence of a base like sodium hydroxide, yield 1,2,4-triazoline-5-thione derivatives. researchgate.net
Table 1: Key Intermediates in the Synthesis of Heterocyclic Analogues
| Intermediate | Structure | Role |
|---|---|---|
| 2-(4-fluoro-3-methylphenoxy)acetyl hydrazide | Precursor for cyclization reactions | |
| Substituted thiosemicarbazide | Intermediate for triazole formation |
Phenoxyacetohydrazide Schiff Bases
Schiff bases, characterized by the imine or azomethine group (-C=N-), are another important class of derivatives with a broad spectrum of biological activities. The synthesis of phenoxyacetohydrazide Schiff bases starts with the same key intermediate as the heterocyclic analogues: the phenoxyacetic acid hydrazide. oncologyradiotherapy.com
This hydrazide is then condensed with a variety of aldehydes or ketones in a suitable solvent, often with catalytic amounts of acid, to yield the corresponding Schiff bases. The reaction is a nucleophilic addition-elimination, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Table 2: General Reaction for the Synthesis of Phenoxyacetohydrazide Schiff Bases
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 2-(4-fluoro-3-methylphenoxy)acetyl hydrazide | Aldehyde or Ketone | Phenoxyacetohydrazide Schiff Base |
The diversity of available aldehydes and ketones allows for the creation of a large library of Schiff base derivatives for biological screening.
Glycoside Analogues
The attachment of sugar moieties to a parent molecule, known as glycosylation, can significantly impact its pharmacokinetic properties, such as solubility, transport, and metabolism. The synthesis of glycoside analogues of this compound can be approached in several ways.
One common method involves the activation of the carboxylic acid group of the phenoxyacetic acid, followed by reaction with a protected sugar molecule containing a free hydroxyl group. Another approach could involve the synthesis of fluoro-analogs of glycosides that are then coupled to the phenoxyacetic acid scaffold. nih.gov The synthesis of such derivatives is a complex, multi-step process that requires careful protection and deprotection of the functional groups on the sugar moiety to achieve the desired regioselectivity and stereoselectivity.
Quinazolin-4(3H)-one Ring Containing Derivatives
The quinazolin-4(3H)-one moiety is a significant pharmacophore known for a wide range of biological activities. nih.gov The fusion of this heterocyclic system with the this compound structure can lead to novel hybrid molecules. A common synthetic strategy involves the initial preparation of the quinazolin-4(3H)-one core, followed by its linkage to the phenoxyacetic acid fragment.
One plausible synthetic route begins with the reaction of anthranilic acid with an appropriate isothiocyanate to yield a 2-mercapto-3-substituted-quinazolin-4(3H)-one. nih.gov This intermediate can then be functionalized. However, a more direct approach to incorporate the this compound moiety would be to first activate the carboxylic acid group, for instance, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate can then be reacted with a 2-amino-substituted benzamide (B126) or a related precursor to form the quinazolinone ring in a cyclocondensation reaction.
Alternatively, the 2-(4-fluoro-3-methylphenoxy)acetyl group can be introduced onto a pre-formed quinazolinone ring that possesses a suitable nucleophilic site. For instance, a series of novel quinazoline-4-(3H)-one analogues were designed and synthesized as potential histone deacetylase 6 (HDAC6) inhibitors, where the quinazolin-4(3H)-one structure served as a "cap group" linked to a benzhydroxamic acid. nih.gov This highlights a modular approach where the phenoxyacetic acid part could be linked to the quinazolinone core via various linker groups.
Phenoxyalkanoic Acid Derivatives with Modified Linkers
Modification of the linker connecting the phenoxy ring to the carboxylic acid group, or the modification of the carboxylic acid itself, is a key strategy to alter the physicochemical properties of the molecule. Research into phenoxyacetic acid derivatives shows that replacing the ether oxygen or modifying the acetate (B1210297) portion can lead to compounds with different profiles.
A prominent strategy involves bioisosteric replacement. For example, in the development of free fatty acid receptor 4 (FFAR4) agonists, researchers have replaced the oxymethylene linker in similar structures with an amide-linking group. researchgate.net This could be applied to this compound by reacting 4-fluoro-3-methylphenol with a suitable haloacetamide derivative.
Another approach involves extending or changing the linker using hydrazone functionalities. mdpi.com This can be achieved by converting the carboxylic acid of the parent compound into a hydrazide, which can then be condensed with various aldehydes or ketones. This introduces a C=N-NH-C=O linkage, which offers different conformational flexibility and hydrogen bonding capabilities compared to the original ether linker. Research on linking quinazolin-4-one and phenol derivatives has utilized a thioacetohydrazone fragment as a flexible hinge between the two pharmacophores. nih.gov
Reaction Condition Optimization and Yield Enhancement in Synthetic Routes
The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Optimization of these parameters is crucial for improving yield, minimizing byproducts, and ensuring process scalability. The classical synthesis of phenoxyacetic acids, the Williamson ether synthesis, involves the reaction of a phenol (4-fluoro-3-methylphenol) with an α-haloacetate (e.g., ethyl chloroacetate) in the presence of a base.
Key parameters for optimization in this synthesis include the choice of base (e.g., K₂CO₃, NaOH), solvent (e.g., acetone, DMF, acetonitrile), and temperature. For instance, in related syntheses, the use of pivalic acid as an additive and careful control of temperature were found to influence the cyclization mode and product yields in a palladium-catalyzed reaction. researchgate.net In some cases, simple Williamson ether synthesis conditions can lead to low yields due to side reactions like hydrolysis, necessitating laborious purification. mdpi.com
Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to explore a wide range of parameters, including catalysts, solvents, temperatures, and concentrations, to identify optimal conditions more rapidly. beilstein-journals.org For multi-step syntheses, continuous flow chemistry offers precise control over reaction parameters like temperature and residence time, which can significantly enhance yield and safety. nih.gov For example, a study on the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid found that a Fries rearrangement of 4-fluorophenyl acetate gave a higher yield of the key intermediate than direct acylation of 4-fluorophenol. researchgate.net
This table represents hypothetical data for illustrative purposes based on common optimization strategies.
Stereoselective Synthesis Approaches for Chiral Derivatives
The parent molecule, this compound, is achiral. However, chiral centers can be introduced through derivatization, particularly by modifying the acetic acid side chain. The synthesis of enantiomerically pure chiral derivatives requires stereoselective methods.
If a substituent is introduced at the α-carbon of the acetic acid moiety (e.g., creating 2-(4-fluoro-3-methylphenoxy)propanoic acid), a chiral center is formed. The stereoselective synthesis of such a derivative could be achieved through several approaches:
Asymmetric Catalysis: A prochiral substrate could be converted to a chiral product using a chiral catalyst. For example, the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor could yield the desired chiral saturated ester.
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Resolution: A racemic mixture of the chiral derivative can be synthesized and then separated into its constituent enantiomers. This can be done by classical resolution using a chiral resolving agent or by chiral chromatography.
Research on the stereoselective synthesis of related fluorinated compounds provides insights into applicable methodologies. For instance, the stereoselective synthesis of 4′-α-fluoro-methyl carbocyclic nucleosides has been reported, employing steps like selective fluorination to create the desired stereochemistry. researchgate.net Similarly, the Z-selectivity of a Horner-Wadsworth-Emmons reaction was achieved through careful investigation of reaction conditions to produce a stereoisomer of a difluoro-benzazepine derivative. nih.gov These examples underscore the importance of reagent and condition control in achieving high stereoselectivity.
Computational Chemistry and Molecular Dynamics Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure of molecules, providing information on geometry, energy levels, and reactivity.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For phenoxyacetic acid derivatives, a key structural feature is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. This is a common motif observed in the crystal structures of similar compounds, such as (2-methylphenoxy)acetic acid. researchgate.net
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscienceopen.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. nih.govscienceopen.com For 2-(4-fluoro-3-methylphenoxy)acetic acid, the HOMO is expected to be distributed primarily over the electron-rich phenoxy ring, while the LUMO would likely be localized on the carboxylic acid moiety and the aromatic ring system. DFT calculations are used to precisely determine these energy levels.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Note: These are typical value ranges for similar organic molecules and serve for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scienceopen.comresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP map would show:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are expected to be localized around the electronegative oxygen atoms of the carboxylic acid and ether linkage, as well as the fluorine atom. scienceopen.comresearchgate.net
Positive Regions (Blue): These areas of low electron density, or positive potential, are prone to nucleophilic attack. The most significant positive region is anticipated around the acidic hydrogen atom of the carboxyl group. scienceopen.com
This analysis provides a clear, visual guide to the molecule's reactivity patterns. researchgate.net
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.gov
Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons. |
Hartree-Fock (HF) Computations
The Hartree-Fock (HF) method is another fundamental ab initio computational approach used to approximate the wave function and energy of a quantum many-body system. researchgate.net While it is generally less accurate than DFT for many applications because it does not fully account for electron correlation, HF computations can still provide valuable insights into electronic structure and molecular orbitals. It is often used as a starting point for more complex calculations or for comparative purposes in computational studies. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a target), which is typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery and molecular biology. nih.gov
For this compound, docking simulations would involve placing the molecule into the active site of a specific biological target. The simulation would then calculate the most stable binding pose and estimate the binding energy, typically expressed in kcal/mol. The results would highlight key intermolecular interactions, such as:
Hydrogen bonds between the carboxylic acid group and amino acid residues like arginine, lysine, or histidine.
Hydrophobic interactions between the substituted phenyl ring and nonpolar residues.
Potential halogen bonding involving the fluorine atom.
A lower binding energy indicates a more stable and favorable interaction between the ligand and its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can predict the activity of new, untested compounds.
Derivation of Molecular Descriptors from Computational Methods
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, these descriptors are typically derived using quantum chemical calculations, such as those based on Density Functional Theory (DFT). nih.gov
Commonly employed methods include the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate various electronic properties. nih.gov The resulting data allows for the determination of a wide range of descriptors, including:
Electronic Descriptors: These describe the electronic charge distribution within the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the distribution of atomic charges (e.g., using Natural Bond Orbital (NBO) or CHelpG methods). nih.gov These descriptors are crucial for understanding a molecule's reactivity and its ability to participate in intermolecular interactions.
Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into a biological receptor. Molar refractivity (MR) is a common steric descriptor.
Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.
Thermodynamic Descriptors: Properties like the heat of formation and total energy can also be used in QSAR models.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for a series of phenoxyacetic acid derivatives in a QSAR study.
| Compound | HOMO (eV) | LUMO (eV) | LogP | Molar Refractivity (cm³/mol) |
| This compound | -6.5 | -0.8 | 2.5 | 45.2 |
| 2-(4-chlorophenoxy)acetic acid | -6.7 | -1.0 | 2.6 | 45.9 |
| 2-(4-methylphenoxy)acetic acid | -6.3 | -0.7 | 2.4 | 45.6 |
| 2-phenoxyacetic acid | -6.4 | -0.9 | 2.1 | 41.0 |
Correlation with Biological Activities
Once the molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The goal is to find a statistically significant equation that relates a combination of descriptors to the observed activity.
For phenoxyacetic acid derivatives, which are known for their herbicidal activity, QSAR studies have shown that the biological activity is often correlated with a combination of electronic and hydrophobic properties. nih.gov For instance, the herbicidal activity of some phenoxyacetic acids has been found to be positively correlated with the hydrophobicity (log P) and the electronic-withdrawing nature of the substituents on the phenyl ring. nih.gov
A hypothetical QSAR equation for the herbicidal activity of a series of phenoxyacetic acids might look like this:
Biological Activity = a(log P) + b(HOMO) + c(LUMO) + d
Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. Such an equation would allow for the prediction of the herbicidal activity of other compounds in the series, including this compound, based on their calculated descriptor values.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility, stability, and intermolecular interactions of a compound like this compound. bioinformaticsreview.comrsc.org
The conformational flexibility of phenoxyacetic acids is a key determinant of their biological activity, as it governs their ability to adopt the correct orientation to bind to their target receptor. researchgate.net The key dihedral angles that define the conformation of this compound are the C-O-C-C torsion angle between the phenoxy ring and the acetic acid side chain, and the O-C-C=O torsion angle of the carboxylic acid group.
Studies on related phenoxyacetic acid derivatives have shown that they can exist in different conformations, primarily described as synclinal and antiperiplanar. researchgate.net The relative stability of these conformers is influenced by both intramolecular hydrogen bonding and interactions with the surrounding solvent molecules.
An MD simulation of this compound in an aqueous environment would typically involve the following steps:
System Setup: The molecule is placed in a simulation box filled with water molecules. bioinformaticsreview.com
Energy Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
Production Run: A long simulation is run to collect data on the molecule's trajectory over time.
Analysis of the MD trajectory would provide information on the distribution of dihedral angles, the stability of different conformers, and the hydrogen bonding patterns between the molecule and water. This information is crucial for understanding how the molecule behaves in a biological environment and how its flexibility might contribute to its biological activity.
The table below summarizes the expected key conformational states and their relative populations for this compound based on general knowledge of similar molecules.
| Conformer | C-O-C-C Dihedral Angle Range | O-C-C=O Dihedral Angle | Expected Relative Population in Water |
| Synclinal | ±60° to ±120° | ~0° (syn) | Major |
| Antiperiplanar | ±150° to ±180° | ~0° (syn) | Minor |
Exploration of Biological Activities and Molecular Mechanisms Pre Clinical
Receptor Agonist/Antagonist Profiling
The interaction of small molecules with cell surface receptors is a fundamental mechanism for modulating cellular function. The phenoxyacetic acid scaffold has been investigated for its ability to act as an agonist for receptors involved in metabolic regulation.
Free fatty acid receptors, particularly FFAR1 (GPR40) and FFAR4 (GPR120), are G protein-coupled receptors that have emerged as attractive therapeutic targets for type 2 diabetes and other metabolic diseases. mdpi.commedchemexpress.com They are activated by medium and long-chain fatty acids and play roles in insulin (B600854) secretion, glucose homeostasis, and inflammation. nih.govnih.gov
Based on the structure of known FFAR4 agonists, a series of novel phenoxyalkanoic acid derivatives were designed and synthesized. mdpi.com The research aimed to create FFAR4 agonists by replacing a carbon atom in the phenylpropanoic acid structure of a known agonist with an oxygen atom, creating a phenoxyacetic acid-like core. Structure-activity relationship studies showed that the length of the carbon chain between the ether oxygen and the carboxyl group was crucial for activity. mdpi.com Specifically, a derivative of phenoxybutyric acid showed superior activity, while shortening or lengthening this chain diminished the agonistic effect. mdpi.com The most potent compound identified in the series, compound 10f , was a phenoxyacetic acid derivative that demonstrated significant FFAR4 agonistic activity and was selective over FFAR1. mdpi.com This highlights the potential for derivatives of 2-(4-fluoro-3-methylphenoxy)acetic acid to function as agonists at this important metabolic receptor.
Table 3: FFAR4 Agonistic Activity of Phenoxyalkanoic Acid Derivatives
| Compound ID | Description | hFFAR4 Agonistic Activity (EC₅₀, µM) | Reference |
|---|---|---|---|
| 10f | Phenoxyacetic acid derivative | 0.12 ± 0.01 | mdpi.com |
| 11f | Phenoxypropionic acid derivative | 0.43 ± 0.05 | mdpi.com |
| 12f | Phenoxybutyric acid derivative | 0.08 ± 0.01 | mdpi.com |
Preclinical Research on this compound Remains Undisclosed
Initial investigations into the biological activities and molecular mechanisms of the chemical compound this compound have not yielded publicly available data. Extensive searches for preclinical studies on this specific molecule have failed to identify any research detailing its effects on key cellular and biological processes.
Despite the structural similarities of this compound to other compounds with known biological effects, no specific information is available regarding its interaction with significant cellular targets or its broader physiological impact.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
There is currently no available research on whether this compound acts as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα, PPARβ, and PPARδ. The potential for this compound to bind to and activate or inhibit these nuclear receptors, which are crucial regulators of lipid metabolism and inflammation, remains uninvestigated in published literature.
Mechanistic Insights into Receptor Transactivation and Ligand Binding
In the absence of studies on PPAR modulation, there are no mechanistic insights into how this compound might induce receptor transactivation or its characteristics as a ligand. The specific molecular interactions, binding affinity, and conformational changes it might induce in PPARs or other receptors have not been documented.
Modulation of Cellular Processes (In vitro/In vivo Animal Models)
The effects of this compound on various cellular processes have not been characterized in preclinical models.
Investigation of Antimicrobial Properties
There are no studies available that have investigated the antimicrobial properties of this compound. Its efficacy as an antibacterial or antifungal agent has not been reported.
Pre-clinical Exploration of Anticancer Effects
The potential for this compound to exhibit anticancer effects, such as the induction of apoptosis (programmed cell death) in cancer cell lines, has not been a subject of published research.
Anti-inflammatory Pathways and Mechanisms
Information regarding the anti-inflammatory potential of this compound is not available. There are no studies detailing its effects on inflammatory pathways or the underlying mechanisms of action.
Impact on Lipid Metabolism in Animal Models
The in vivo effects of this compound on lipid metabolism in animal models have not been documented in any accessible scientific literature.
Plant Growth Regulation Studies
As a member of the phenoxyacetic acid chemical class, this compound is structurally related to a well-known group of synthetic auxins. clinisciences.comwikipedia.org While direct studies on this specific compound are not detailed in the available research, its activity as a plant growth regulator can be inferred from the behavior of its close analogs, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). umn.edueagri.org These synthetic auxins are known to influence various aspects of plant growth and development. nih.gov
Phenoxyacetic acid derivatives, acting as synthetic auxins, can influence the process of abscission, which is the shedding of plant parts like leaves and fruits. Typically, auxins produced in young leaves and fruits prevent the formation of an abscission layer. However, the effect of externally applied synthetic auxins can be complex and concentration-dependent. At certain concentrations, related compounds can stimulate the production of ethylene, a plant hormone that is a primary promoter of senescence and abscission. eagri.org While specific studies on the abscission-inducing properties of this compound have not been found, its role would be linked to its influence on hormonal balances within the plant.
Based on the known effects of related phenoxyacetic acids, this compound is expected to modulate a range of physiological activities in plants. umn.edu Key effects of this class of compounds include:
Cell Elongation and Division: The primary effect of auxins is the stimulation of cell elongation in shoots. eagri.org
Apical Dominance: Synthetic auxins can enforce apical dominance, where the central stem grows more strongly than the lateral buds. eagri.org
Root Initiation: They are often used to promote the formation of adventitious roots in stem cuttings.
Herbicidal Action: At high concentrations, phenoxyacetic acids like 2,4-D are used as selective herbicides for broadleaf weeds. They overwhelm the plant's normal hormonal pathways, leading to uncontrolled, unsustainable growth and ultimately, death. clinisciences.comumn.edu
The following table summarizes the expected physiological effects based on the activities of similar phenoxyacetic acid compounds.
| Physiological Effect | Expected Impact of this compound (by analogy) |
| Cell Elongation | Promotion of growth in shoots |
| Root Development | Stimulation of adventitious root formation |
| Apical Dominance | Suppression of lateral bud growth |
| Abscission | Potential to induce or delay depending on concentration and timing |
| Weed Control | Herbicidal activity at high concentrations on susceptible species |
This table is based on the general properties of phenoxyacetic acid auxins, as direct experimental data for this compound is not available.
The mechanism of action for synthetic auxins like those in the phenoxyacetic acid class is rooted in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA). nih.gov These synthetic molecules are generally more resistant to degradation within the plant than natural IAA, leading to a more persistent effect.
The core mechanism involves these compounds binding to auxin receptors, which are part of the TIR1/AFB protein family. This binding event triggers a signaling cascade that leads to the degradation of transcriptional repressor proteins known as Aux/IAA proteins. nih.gov With the repressors removed, AUXIN RESPONSE FACTOR (ARF) transcription factors are free to activate the expression of numerous auxin-responsive genes. These genes are responsible for the changes in cell physiology, including cell wall loosening (allowing for elongation), cell division, and differentiation that characterize the auxin response. umn.edunih.gov At the high concentrations used for herbicidal purposes, this process becomes unregulated, causing metabolic disruption and abnormal development that the plant cannot sustain. umn.edu
Structure Activity Relationship Sar Studies of Fluoro Methylphenoxyacetic Acid Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of phenoxyacetic acid derivatives can be significantly modulated by altering the substituents on the phenyl ring. The nature, position, and electronic properties of these substituents play a pivotal role in the molecule's interaction with its biological target.
Position and Nature of Fluorine Substituents
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. Fluorine's small size, high electronegativity, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's biological profile. The strategic placement of fluorine atoms can affect metabolic stability, binding affinity, and physicochemical properties such as lipophilicity and pKa. nih.gov
Table 1: Predicted Impact of Fluorine Position on Physicochemical Properties
| Property | 4-Fluoro (para) | 2-Fluoro (ortho) | 3-Fluoro (meta) |
| Electronic Effect | Inductive electron withdrawal, weak resonance donation | Strong inductive electron withdrawal | Strong inductive electron withdrawal |
| Predicted pKa | Moderate increase in acidity | Significant increase in acidity | Moderate increase in acidity |
| Potential for H-bonding | Can act as a hydrogen bond acceptor | Can act as a hydrogen bond acceptor; potential for intramolecular interactions | Can act as a hydrogen bond acceptor |
This table presents predicted trends based on general principles of fluorine substitution and is for illustrative purposes.
Influence of Methyl Group Position and Other Alkyl Substitutions
The methyl group at the 3-position of the phenoxy ring also plays a significant role in defining the SAR of these compounds. The position of the methyl group can influence the molecule's conformation and its interaction with the binding site of a target protein. Shifting the methyl group from the meta-position (position 3) to the ortho- (position 2) or para- (position 4) position would alter the steric profile of the molecule.
Larger alkyl groups in place of the methyl group would further increase steric bulk, which could either enhance or hinder biological activity depending on the topology of the binding pocket. An increase in the size of the alkyl group generally leads to increased lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
Effects of Halogen Substitutions (e.g., Chlorine, Bromine)
Replacing the fluorine atom with other halogens like chlorine or bromine would introduce significant changes in the physicochemical properties of the molecule. While all are halogens, their increasing size and decreasing electronegativity down the group lead to different steric and electronic effects.
Chlorine and bromine are larger than fluorine and are more polarizable. This can lead to different types of interactions with a biological target, such as halogen bonding, which is a non-covalent interaction that is weaker with fluorine. The substitution of fluorine with chlorine or bromine would also impact the lipophilicity and metabolic stability of the compound.
Table 2: Comparison of Halogen Substituent Properties
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) |
| Fluorine (F) | 1.47 | 3.98 |
| Chlorine (Cl) | 1.75 | 3.16 |
| Bromine (Br) | 1.85 | 2.96 |
Data for illustrative purposes.
Role of the Acetic Acid Moiety and its Bioisosteres
The carboxylic acid group of the acetic acid moiety is a critical pharmacophore in many biologically active compounds, often involved in key interactions with target proteins, such as forming salt bridges with basic amino acid residues. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability and rapid metabolism. enamine.net
To overcome these limitations, the carboxylic acid group can be replaced by bioisosteres, which are functional groups with similar physicochemical properties that can mimic the parent group's biological activity while offering improved drug-like properties.
Common bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres. enamine.net
Acyl sulfonamides: These can mimic the acidity of carboxylic acids.
Hydroxamic acids: These are another class of acidic functional groups used as carboxylic acid surrogates.
Fluorinated alcohols: Highly fluorinated alcohols can act as weakly acidic, lipophilic bioisosteres. nih.gov
The choice of a suitable bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties.
Table 3: Examples of Carboxylic Acid Bioisosteres
| Bioisostere | General Structure | Key Features |
| Tetrazole | R-CN4H | Planar, acidic, metabolically stable |
| Acyl Sulfonamide | R-C(O)NHSO2R' | Acidic, can form hydrogen bonds |
| Hydroxamic Acid | R-C(O)NHOH | Acidic, chelating properties |
| Trifluoroethanol | R-CH(CF3)OH | Weakly acidic, lipophilic |
Linking Moiety Variations and Their Pharmacological Implications
The ether linkage in the phenoxyacetic acid scaffold is crucial for orienting the aromatic ring and the acetic acid moiety in a specific spatial arrangement. Variations in this linking moiety can have profound pharmacological implications by altering the flexibility and conformation of the molecule.
Stereochemical Considerations in Activity Profiles
Chirality plays a pivotal role in the biological activity of many drugs, as biological systems are inherently chiral. mdpi.com If a derivative of 2-(4-fluoro-3-methylphenoxy)acetic acid contains a stereocenter, the different enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and metabolic profiles. mdpi.com
A potential stereocenter could be introduced, for example, by modifying the acetic acid side chain, such as by adding a substituent to the α-carbon. In such cases, one stereoisomer may fit optimally into the binding site of a target protein, while the other may have a much lower affinity or even interact with a different target altogether. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers are often crucial steps in drug discovery to identify the more active and safer enantiomer.
Pharmacokinetic and Metabolic Stability Studies in Vitro/in Vivo Animal Models
Metabolic Stability Investigations in Research Settings (e.g., Hepatic Microsomes)
Metabolic stability is a critical parameter assessed early in drug discovery to predict the persistence of a compound in the body. These studies are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
The general procedure involves incubating the test compound, in this case, 2-(4-fluoro-3-methylphenoxy)acetic acid, with liver microsomes from various species (e.g., rat, mouse, dog, human) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in predicting the hepatic clearance of the compound in vivo.
A hypothetical data table for such a study is presented below:
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
In vitro Absorption and Distribution Studies
To understand the potential absorption and distribution characteristics of this compound, several in vitro assays would be employed.
A common method to assess intestinal permeability is the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer, and its transport to the other side would be measured. This provides an apparent permeability coefficient (Papp), which helps classify the compound's absorption potential.
Plasma protein binding is another crucial distribution parameter. This is typically determined by equilibrium dialysis, ultracentrifugation, or ultrafiltration. The compound is incubated with plasma from different species, and the fraction of the compound bound to plasma proteins versus the unbound (free) fraction is determined. The free fraction is the pharmacologically active portion and is available for distribution into tissues and for metabolism and excretion.
A hypothetical data table for these studies is shown below:
Table 2: Hypothetical In Vitro Absorption and Distribution Parameters for this compound
| Parameter | Species | Value |
|---|---|---|
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human | Data not available |
| Plasma Protein Binding (%) | Mouse | Data not available |
| Rat | Data not available | |
| Dog | Data not available |
Pharmacokinetic Profiling in Animal Models (e.g., Cmax, AUC)
Following in vitro characterization, the pharmacokinetic profile of this compound would be evaluated in animal models, such as rats or mice. This involves administering the compound, typically via intravenous and oral routes, and collecting blood samples at various time points. The concentration of the compound in the plasma is then quantified.
From the plasma concentration-time data, key pharmacokinetic parameters are determined. These include:
Cmax: The maximum plasma concentration reached after administration.
Tmax: The time at which Cmax is observed.
AUC (Area Under the Curve): The total exposure to the drug over time.
Half-life (t½): The time it takes for the plasma concentration to decrease by half.
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
A hypothetical data table summarizing these parameters is provided below:
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
|---|---|---|---|---|---|
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Identification of Metabolites and Metabolic Pathways (Pre-clinical)
Identifying the metabolites of this compound is essential to understand its biotransformation and potential for active or toxic metabolites. This is typically done by analyzing samples from in vitro metabolic stability assays (e.g., incubations with liver microsomes or hepatocytes) and in vivo samples (e.g., plasma, urine, and feces from animal studies) using high-resolution mass spectrometry.
The metabolic pathways for a compound like this compound could potentially involve:
Phase I reactions: Oxidation (e.g., hydroxylation of the aromatic ring or methyl group), demethylation, or cleavage of the ether linkage.
Phase II reactions: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion.
The structures of the detected metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.
A hypothetical summary of potential metabolic pathways is presented below:
Table 4: Hypothetical Metabolites and Metabolic Pathways of this compound
| Metabolite ID | Proposed Structure/Modification | Proposed Pathway |
|---|---|---|
| M1 | Hydroxylation of the phenyl ring | Phase I Oxidation |
| M2 | O-demethylation | Phase I Oxidation |
| M3 | Glucuronide conjugate of parent | Phase II Glucuronidation |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-(4-fluoro-3-methylphenoxy)acetic acid in various research applications. Given its structural similarity to phenoxyacetic acid herbicides, methods developed for these analogous compounds, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are highly applicable.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity, which are crucial for analyzing complex samples. For instance, a common approach involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.
LC-MS/MS analysis is generally performed in the negative ion mode using electrospray ionization (ESI), as the carboxylic acid moiety of this compound is readily deprotonated. Multiple reaction monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions.
Development of Analytical Methods for Biological Matrices (e.g., urine) in Research
The analysis of this compound in biological matrices like urine is critical for pharmacokinetic and metabolism studies. Methodologies established for other phenoxyacetic acids in urine can be adapted for this purpose. A typical workflow involves sample preparation to remove interferences and concentrate the analyte, followed by LC-MS/MS analysis.
Sample preparation often begins with acid hydrolysis to release any conjugated forms of the analyte. caymanchem.comabcam.com Subsequently, solid-phase extraction (SPE) is a common and effective technique for cleanup and pre-concentration. caymanchem.comabcam.com The selection of the SPE sorbent is critical and would be optimized for the specific properties of this compound.
A validated method for the analysis of phenoxyacetic acids in human urine utilized LC-MS/MS with selected reaction monitoring (SRM) in the negative ion mode. caymanchem.comabcam.com Quantification was achieved using isotopically labeled internal standards to correct for matrix effects and variations in recovery. caymanchem.comabcam.com Such an approach would be directly transferable to the analysis of this compound.
Table 1: Example LC-MS/MS Method Parameters for Phenoxyacetic Acid Analysis in Urine (Adapted from literature for analogous compounds)
| Parameter | Condition |
|---|---|
| Sample Preparation | Acid hydrolysis followed by Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-phase UHPLC |
| Column | C18 |
| Mobile Phase | Water/Acetonitrile with 0.01% Formic Acid |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Isotopically labeled analog |
Quantitative Analysis of Derivatives in Complex Mixtures
In research, it is often necessary to quantify not only the parent compound but also its derivatives, such as metabolites or degradation products, in complex mixtures. The high specificity of LC-MS/MS makes it the ideal technique for this purpose. The development of an analytical method for derivatives would involve identifying the specific MRM transitions for each target analyte.
For example, a study on phenoxyacetic acid herbicides and their transformation products in groundwater successfully developed and validated a UHPLC-MS/MS method to quantify ten parent herbicides and six of their common transformation products simultaneously. windows.net This demonstrates the capability of LC-MS/MS to handle the complexity of analyzing multiple related compounds in a single run. The chromatographic conditions would be optimized to achieve separation of the parent compound from its potential derivatives, which may have similar retention times. The use of unique MRM transitions for each compound ensures accurate quantification without cross-interference.
Spectrophotometric Methods for Research Assays (e.g., for enzyme inhibition assays)
Spectrophotometric methods offer a cost-effective and high-throughput means for various research assays, including the assessment of enzyme inhibition. For a compound like this compound, which has been investigated for its potential as a selective COX-2 inhibitor, colorimetric and fluorometric assays are particularly relevant. nih.gov
These assays typically measure the activity of the enzyme in the presence and absence of the inhibitor. For cyclooxygenase (COX) enzymes, the assay often measures the peroxidase component of the enzyme's activity. In a common colorimetric assay, the peroxidase activity is monitored by the appearance of an oxidized chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured at a specific wavelength (e.g., 590 nm). caymanchem.comwindows.netcaymanchem.com A decrease in the rate of color development in the presence of this compound would indicate inhibition of the enzyme.
Fluorometric assays can offer even higher sensitivity. In one such assay for COX-2, the enzyme generates an intermediate product, and the fluorescence signal decreases in the presence of an inhibitor. abcam.com This allows for the quantification of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Example of a Spectrophotometric Enzyme Inhibition Assay Principle
| Assay Component | Description |
|---|---|
| Enzyme | e.g., Cyclooxygenase-2 (COX-2) |
| Substrate | e.g., Arachidonic Acid |
| Detection Method | Colorimetric or Fluorometric |
| Chromogenic/Fluorogenic Probe | A compound that changes color or fluorescence upon reaction with the enzyme's product or as part of a coupled reaction. |
| Inhibitor | This compound |
| Measurement | Change in absorbance or fluorescence over time at a specific wavelength. |
| Result | Determination of enzyme inhibition and calculation of IC50 value. |
Method Validation for Research Precision and Accuracy
The validation of analytical methods is crucial to ensure that the generated data are reliable, reproducible, and fit for the intended research purpose. For chromatographic methods used to quantify this compound, validation should be performed according to established guidelines.
Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with a known amount of the analyte. Recoveries are typically expected to be within a certain percentage range (e.g., 70-120%). abcam.com
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. caymanchem.comabcam.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. windows.net
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Stability: The chemical stability of the analyte in the sample matrix under specific storage and processing conditions. caymanchem.comabcam.com
For example, a validated LC-MS/MS method for phenoxyacetic acids in urine reported a linear range of 0.05-310 ng/mL, a limit of detection of 0.05 ng/mL, and within-run and between-run precision with RSDs of 2-5% and 2-15%, respectively, depending on the concentration. caymanchem.comabcam.com
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Common Acceptance Criteria for Research Assays |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |
| Accuracy (% Recovery) | Percentage of known analyte amount recovered. | 80-120% |
| Precision (% RSD) | Relative standard deviation of replicate measurements. | < 15-20% |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Dependent on assay requirements. |
| Selectivity | No significant interference at the analyte's retention time. | Peak purity and absence of interfering peaks. |
Environmental Research and Degradation Pathways
Biotransformation and Biodegradation Studies in Environmental Systems
The environmental fate of phenoxyacetic acid herbicides is predominantly dictated by microbial degradation. In soil and aquatic environments, microorganisms are the primary drivers of their transformation and ultimate mineralization. For related compounds like MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid), the initial and rate-limiting step in their degradation is often the cleavage of the ether bond, which is catalyzed by specific enzymes.
One of the most well-studied enzymatic systems responsible for this initial cleavage is the Rieske non-heme iron aromatic ring-hydroxylating oxygenase, often encoded by tfdA genes. nih.gov These genes are found in a variety of soil bacteria. The cleavage of the acetic acid side chain from the phenoxy ring typically results in the formation of a corresponding phenol (B47542). For 2-(4-fluoro-3-methylphenoxy)acetic acid, this process would be expected to yield 4-fluoro-3-methylphenol (B1301873).
Subsequent steps in the degradation pathway would likely involve the hydroxylation and opening of the aromatic ring, leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle, and be fully mineralized to carbon dioxide and water. The rate of biodegradation is influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the abundance and activity of competent microbial populations.
Table 1: Potential Microbial Genera Involved in the Degradation of Phenoxyacetic Acids
| Microbial Genus | Potential Role in Degradation |
|---|---|
| Cupriavidus | Known to harbor tfdA genes and degrade phenoxy herbicides. |
| Pseudomonas | Contains species capable of utilizing aromatic compounds as carbon sources. |
| Sphingomonas | Known for its diverse catabolic capabilities, including the degradation of various xenobiotics. |
| Achromobacter | Some strains have been shown to degrade phenoxyacetic acids. |
It is important to recognize that the presence of a fluorine atom on the aromatic ring of this compound could influence its biodegradability. The carbon-fluorine bond is exceptionally strong and can make the compound more resistant to microbial attack compared to its non-fluorinated or chlorinated analogs. This recalcitrance is a known issue with many fluorinated organic compounds.
Analysis of Environmental Exposures and Metabolite Detection in Research Cohorts (e.g., for specific nephropathies)
Currently, there is a lack of specific studies in the public domain that have investigated environmental exposure to this compound or have monitored for its metabolites in human research cohorts, including those focused on nephropathies.
For other phenoxyacetic acids, human exposure is typically monitored by measuring the parent compound or its metabolites in urine. Given the expected metabolic pathway, the primary urinary biomarker for exposure to this compound would likely be the parent compound itself and its primary metabolite, 4-fluoro-3-methylphenol, potentially in a conjugated form (e.g., as a glucuronide or sulfate).
Establishing a link between exposure to a specific chemical and the incidence of a disease like nephropathy requires large-scale epidemiological studies and detailed toxicological data, neither of which appears to be currently available for this specific compound.
Ecotoxicological Investigations at the Mechanistic Level (excluding regulatory impact)
Detailed mechanistic ecotoxicological studies on this compound are not found in the available scientific literature. However, the ecotoxicological profile of phenoxyacetic acids as a class is well-documented. These compounds act as synthetic auxins in plants, leading to uncontrolled growth and eventual death in susceptible broadleaf species.
At a mechanistic level in non-target organisms, the toxicity of phenoxyacetic acids can be multifaceted. For aquatic organisms, exposure could lead to a range of sublethal effects. Research on related compounds has shown impacts on:
Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: Interference with the normal function of key enzymes.
Hormonal Disruption: Some phenoxyacetic acids have been shown to have endocrine-disrupting effects.
Table 2: Potential Mechanistic Ecotoxicological Effects (Based on Related Compounds)
| Organism Group | Potential Mechanistic Effect |
|---|---|
| Aquatic Plants | Disruption of auxin-regulated growth pathways. |
| Fish | Induction of oxidative stress, potential for endocrine disruption. |
| Invertebrates | Inhibition of key physiological processes, developmental effects. |
The presence and position of the fluorine and methyl groups on the phenoxy ring of this compound would be critical determinants of its specific ecotoxicological properties. These substitutions can alter its uptake, metabolism, and interaction with biological targets compared to other phenoxyacetic acids. Without direct experimental data, any assessment of its ecotoxicological risk remains speculative.
Prospective Research Avenues and Translational Potentials
Exploration of Novel Biological Targets for Phenoxyacetic Acid Compounds
The phenoxyacetic acid moiety is a core component in molecules with a wide range of biological activities. jetir.org Historically, these compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are known for their herbicidal properties. mdpi.comaaem.pl However, recent research has expanded their biological profiles into the therapeutic arena. Derivatives have been identified as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov This makes the development of selective COX-2 inhibitors a significant area of research to create anti-inflammatory drugs with potentially fewer side effects. nih.gov
Furthermore, phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes by amplifying glucose-stimulated insulin (B600854) secretion. nih.govnih.gov This discovery opens a pathway for developing novel antidiabetic medications. The scaffold is also present in compounds investigated for antibacterial, antifungal, anticancer, and antitubercular activities. jetir.orgmdpi.commdpi.com For instance, certain derivatives have shown high cytotoxic activity against cancer cell lines like breast cancer (MCF-7) and liver cancer (HepG2). jetir.orgmdpi.com The structural diversity achievable with the phenoxyacetic acid backbone suggests that compounds like 2-(4-fluoro-3-methylphenoxy)acetic acid could be screened against a wide array of other biological targets, including kinases, proteases, and other receptors, to uncover new therapeutic applications.
Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
A primary focus of current research is the rational design and synthesis of new phenoxyacetic acid derivatives with improved biological profiles. Medicinal chemists can systematically modify the core structure to enhance potency against a desired target while minimizing off-target effects, thereby increasing selectivity. Key strategies include:
Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, nitro groups) onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a target protein. mdpi.com For example, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were designed as potential antitubercular agents. mdpi.com
Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into esters, amides, or hydrazides to modulate physicochemical properties like lipophilicity and cell permeability. nih.govmdpi.com This approach has led to the synthesis of phenoxy acid hydrazides with anti-inflammatory and antinociceptive activities. jetir.org
Molecular Hybridization: Combining the phenoxyacetic acid scaffold with other pharmacologically active moieties can create hybrid molecules with dual or enhanced activity. mdpi.com This approach aims to develop compounds that can interact with multiple targets or possess a more potent effect on a single target.
The discovery of a promising FFA1 agonist, compound 16 in one study, was the result of chemical modifications guided by ligand efficiency and ligand lipophilicity efficiency, demonstrating the power of iterative design. nih.gov Similarly, the synthesis of phenoxy thiazoles with methyl and fluoro substitutes resulted in compounds with significant cytotoxic efficacy against cancer cells. nih.gov These examples underscore the vast potential for creating next-generation drugs based on the this compound framework.
Integration of Advanced Computational and Experimental Approaches
Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation. This integrated approach is particularly valuable for exploring the potential of phenoxyacetic acid derivatives. nih.gov
Computational Methods: Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are employed to predict how these compounds will interact with biological targets. mdpi.comresearchgate.net Molecular docking can elucidate binding modes and affinities with target enzymes like COX-2 or kinases, helping to prioritize which derivatives to synthesize. nih.govresearchgate.net DFT calculations can determine molecular structure and reactivity, providing insights into the electronic properties that govern biological activity. mdpi.com
Experimental Synthesis and Screening: Computational predictions are followed by the chemical synthesis of the most promising candidates. mdpi.com These newly synthesized compounds are then subjected to a battery of in vitro and in vivo assays to determine their actual biological activity, such as enzyme inhibition assays (e.g., for COX-1/COX-2), cell viability assays against cancer lines, and antimicrobial tests. mdpi.comnih.govmdpi.com High-throughput screening methods can rapidly evaluate large libraries of derivatives against various targets. mdpi.com
This iterative cycle of design, prediction, synthesis, and testing accelerates the identification of lead compounds with desired pharmacological profiles, making the discovery process more efficient and cost-effective. nih.gov
Development of Research Tools and Probes Based on Fluoro-Methylphenoxyacetic Acid Scaffolds
Beyond direct therapeutic applications, the this compound scaffold can be leveraged to create chemical probes. These are specialized molecules designed to study biological systems, identify new drug targets, and elucidate mechanisms of action. nih.govosu.edu A chemical probe is typically a potent and selective small molecule inhibitor or agonist of a specific protein, which can be used to interrogate that protein's function in cells or in vivo. nih.gov
The development of a probe from a fluoro-methylphenoxyacetic acid derivative would involve:
Identifying a high-quality ligand: This would be a derivative with high potency and selectivity for a specific biological target (e.g., a particular enzyme or receptor). nih.gov
Attaching a reporter tag: The ligand could be chemically modified to include a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-affinity label for covalently linking to its target. nih.gov
Such probes could be used for:
Target Identification and Validation: Using activity-based protein profiling (ABPP) to identify the cellular targets of a bioactive compound. nih.gov
Imaging: Visualizing the localization and activity of a target protein within cells or tissues using fluorescently-tagged probes. nih.gov
Understanding Disease Mechanisms: Probing the role of a specific enzyme or receptor in disease progression. nih.gov
The inherent versatility of the phenoxyacetic acid structure makes it an attractive starting point for the design of sophisticated chemical tools to advance biomedical research. osu.edu
Identification of Research Gaps and Future Challenges in the Field
Despite significant progress, several research gaps and challenges remain in the exploration of phenoxyacetic acid derivatives. Addressing these will be crucial for translating their potential into tangible applications.
Expanding the Target Landscape: While targets like COX enzymes and FFA1 are well-established, the full spectrum of biological targets for phenoxyacetic acids is likely much broader. nih.govnih.gov A major research gap is the systematic screening of diverse derivative libraries against a wider range of protein classes to uncover novel therapeutic opportunities.
Mechanism of Action Studies: For many reported activities, the precise molecular mechanism of action is not fully understood. Future research must focus on detailed mechanistic studies, including target deconvolution for compounds identified through phenotypic screens, to understand how these molecules exert their biological effects. nih.gov
Overcoming Resistance: In areas like cancer and infectious diseases, the development of drug resistance is a major hurdle. A key challenge is to design next-generation phenoxyacetic acid derivatives that can overcome existing resistance mechanisms or have novel mechanisms of action that are less prone to resistance.
Improving Drug-like Properties: While many derivatives show high potency in vitro, they may lack the necessary pharmacokinetic properties (absorption, distribution, metabolism, excretion) for in vivo efficacy. A persistent challenge is to optimize these properties through medicinal chemistry efforts without compromising biological activity. nih.gov
Structural and Functional Specificity: Differentiating between closely related targets (e.g., COX-1 vs. COX-2, or different PPAR isoforms) remains a significant challenge. nih.govresearchgate.net Future designs must incorporate features that allow for exquisite selectivity to minimize off-target effects.
Successfully navigating these challenges will require a multidisciplinary approach, combining advances in synthetic chemistry, computational biology, and pharmacology to fully exploit the potential of the this compound scaffold and its relatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluoro-3-methylphenoxy)acetic acid in laboratory settings?
- Methodological Answer :
- Route 1 : Nucleophilic aromatic substitution of 4-fluoro-3-methylphenol with chloroacetic acid under alkaline conditions (e.g., NaOH in ethanol, reflux for 6–8 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Route 2 : Suzuki-Miyaura cross-coupling using a boronic ester intermediate (e.g., 4-fluoro-3-methylphenylboronic acid) followed by hydrolysis. Catalytic Pd(PPh₃)₄ in dioxane at 90°C under inert atmosphere achieves ~43% yield .
- Purification : Recrystallization from ethanol/water mixtures or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (multiplet, J = 8–10 Hz for fluorinated aryl), methyl group at δ 2.3 ppm (singlet), and acetic acid protons at δ 3.8–4.2 ppm (split due to coupling with fluorine) .
- ¹³C NMR : Fluorine-coupled carbons show splitting; carbonyl carbon at ~170 ppm .
- MS : ESI-MS in negative mode for [M-H]⁻ ion (m/z ~212). High-resolution MS confirms molecular formula .
- IR : Strong C=O stretch at ~1700 cm⁻¹ and aryl C-F at 1220–1150 cm⁻¹ .
Q. What safety protocols are critical for handling fluorinated aryl acetic acids like this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis .
- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .
- Storage : Inert atmosphere (N₂), amber glass at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How do substituents (fluoro, methyl) influence the electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show fluorine’s strong electron-withdrawing effect reduces electron density at the phenoxy oxygen, lowering nucleophilicity. Methyl group sterically hinders ortho positions .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs in esterification (e.g., 20% slower with fluorine due to reduced nucleophilicity) .
Q. What advanced chromatographic techniques resolve co-eluting impurities in fluorinated acetic acid derivatives?
- Methodological Answer :
- LC-MS/MS : Use a C8 column (e.g., LiChrosorb® RP-8) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 212 → 168 (quantitative) and 212 → 123 (qualitative) .
- HILIC : Effective for polar degradation products (e.g., hydrolyzed acetic acid derivatives) .
Q. How can metabolic pathways of this compound be studied in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate with rat hepatocytes (37°C, pH 7.4) and analyze metabolites via UPLC-QTOF. Major phase I metabolites include hydroxylated aryl rings .
- Stable Isotope Labeling : Synthesize ¹³C-labeled analog to track degradation pathways in environmental studies .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol% Pd), solvent (dioxane vs. THF), and temperature (70–100°C). Response surface modeling identifies 1.2 mol% Pd in dioxane at 90°C as optimal .
- Scale-Up Risks : Exothermic hydrolysis requires controlled addition of NaOH. Use jacketed reactor with cooling .
Q. How to address contradictory bioactivity data in fluorinated compound studies?
- Methodological Answer :
- Source Analysis : Check purity (≥95% via HPLC) and confirm stereochemistry (CD spectroscopy). Fluorine’s electronegativity may alter binding in enzyme assays .
- Statistical Validation : Use ANOVA to compare IC₅₀ values across replicates. Outliers may indicate solvent interference (e.g., DMSO quenches fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
